

# Application Note: Quantification of Biotin-d2 in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Biotin-d2

Cat. No.: B15571627

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## Abstract

This application note provides a detailed protocol for the extraction and quantification of **Biotin-d2** in human plasma using a combination of protein precipitation and solid-phase extraction, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

**Biotin-d2** serves as an internal standard for the accurate quantification of endogenous biotin, a crucial vitamin B7 involved in various metabolic processes.[1] The described method is sensitive, reproducible, and suitable for pharmacokinetic studies and other research applications requiring precise measurement of biotin levels.

## Introduction

Biotin, also known as vitamin H or B7, is a water-soluble vitamin that acts as an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[2][3][4] Accurate measurement of biotin concentrations in plasma is vital for nutritional assessment and in clinical research, particularly in studies related to biotin deficiency or supplementation.[5] High doses of biotin can interfere with certain clinical diagnostic assays that utilize biotin-streptavidin technology.[5]

Stable isotope-labeled compounds, such as **Biotin-d2**, are ideal internal standards for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to

the endogenous analyte, allowing for correction of matrix effects and variations during sample preparation and analysis.[1] This protocol details a robust and reliable method for the sample preparation of plasma for **Biotin-d2** analysis.

## Materials and Reagents

- Human plasma (collected in K2 EDTA tubes)
- **Biotin-d2** (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (99%)
- Ammonium hydroxide (28-32%)
- Ammonium fluoride
- Water (deionized, 18 MΩ·cm)
- EVOLUTE® EXPRESS ABN 96-well plate (or similar polymeric SPE plate)
- 96-well collection plates
- Microcentrifuge tubes

## Experimental Protocols

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). SPE is often used following PPT for cleaner extracts.

### Protocol 1: Protein Precipitation (PPT)

This protocol provides a rapid method for removing the bulk of proteins from the plasma sample.

- **Sample Spiking:** To a 200  $\mu$ L aliquot of human plasma in a microcentrifuge tube, add the **Biotin-d2** internal standard to a final concentration of 250 pg/mL.[6]
- **Precipitation:** Add 600  $\mu$ L of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[7][8]
- **Vortexing:** Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[7][9]
- **Centrifugation:** Centrifuge the tubes at  $\geq 500 \times g$  for 3 minutes to pellet the precipitated proteins.[7]
- **Supernatant Collection:** Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing (e.g., SPE) or direct injection if SPE is not required.

## Protocol 2: Solid-Phase Extraction (SPE)

This protocol is designed for further purification of the plasma extract to remove interfering substances. The following is based on the use of an EVOLUTE® EXPRESS ABN plate.[10]

- **Sample Pre-treatment:** To 200  $\mu$ L of plasma, add the **Biotin-d2** internal standard (final concentration 250 pg/mL) and dilute with 200  $\mu$ L of 1% aqueous formic acid. Mix thoroughly. [10]
- **Conditioning (Optional for EVOLUTE EXPRESS):** Condition each well of the SPE plate with 500  $\mu$ L of methanol.[10]
- **Equilibration (Optional for EVOLUTE EXPRESS):** Equilibrate each well with 500  $\mu$ L of 1% aqueous formic acid.[10]
- **Sample Loading:** Load the 400  $\mu$ L of the pre-treated plasma sample into each well.[10]
- **Wash 1:** Wash the wells with 500  $\mu$ L of deionized water to remove polar interferences.[10]
- **Wash 2:** Wash the wells with 500  $\mu$ L of 5% methanol in water (v/v).[10]
- **Elution:** Elute the analyte and internal standard with 200  $\mu$ L of 0.1% ammonium hydroxide in 90% methanol in water (v/v).[10]

- Evaporation: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 200 µL of 10% acetonitrile in water (v/v) for LC-MS/MS analysis.[\[10\]](#)

## LC-MS/MS Analysis

The following are typical parameters for the analysis of **Biotin-d2**.

Parameter	Setting
LC Column	C18 or Pentafluorophenyl (PFP) stationary phase (e.g., 2.1 x 100 mm, 2.7 µm) <a href="#">[11]</a>
Mobile Phase A	1 mM Ammonium Fluoride in water or 10 mM Ammonium Formate <a href="#">[10]</a> <a href="#">[11]</a>
Mobile Phase B	Acetonitrile or Methanol <a href="#">[10]</a> <a href="#">[11]</a>
Flow Rate	0.4 - 0.6 mL/min <a href="#">[10]</a> <a href="#">[11]</a>
Injection Volume	10 - 20 µL
Ionization Mode	Positive Electrospray Ionization (ESI+) <a href="#">[11]</a>
MRM Transitions	Biotin: m/z 245.1 -> 227.0 <a href="#">[11]</a> Biotin-d2: m/z 247.1 -> 229.0 (example, confirm exact mass)

## Quantitative Data Summary

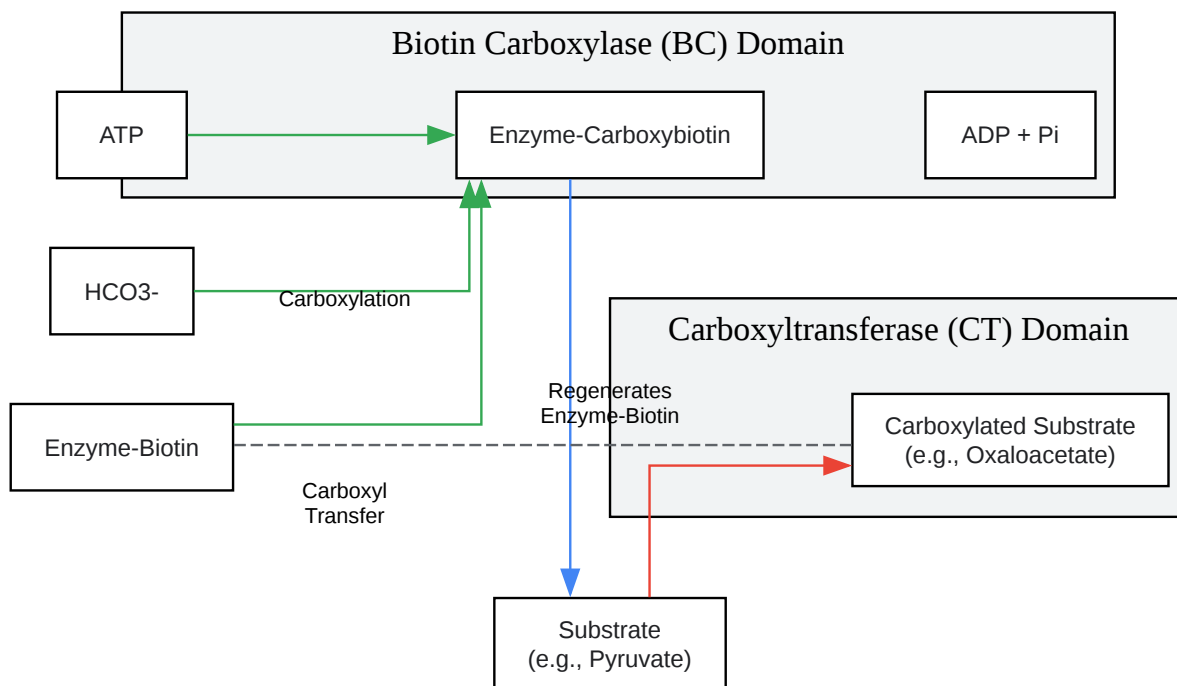
The following table summarizes typical performance characteristics of methods for biotin analysis in plasma.

Parameter	Value	Reference
Linearity Range	0.05 - 2 ng/mL	[11]
Intra-day Precision	< 7.1%	[11]
Inter-day Precision	< 7.1%	[11]
Accuracy	-0.7% to 8.2%	[11]
Recovery (SPE)	> 80%	[6]

## Visualizations

### Biotin's Role in Carboxylation Reactions

Biotin acts as a covalently bound cofactor for carboxylase enzymes. The general mechanism involves the carboxylation of biotin at the N1 position in an ATP-dependent reaction, followed by the transfer of the carboxyl group to a substrate.[1][12]

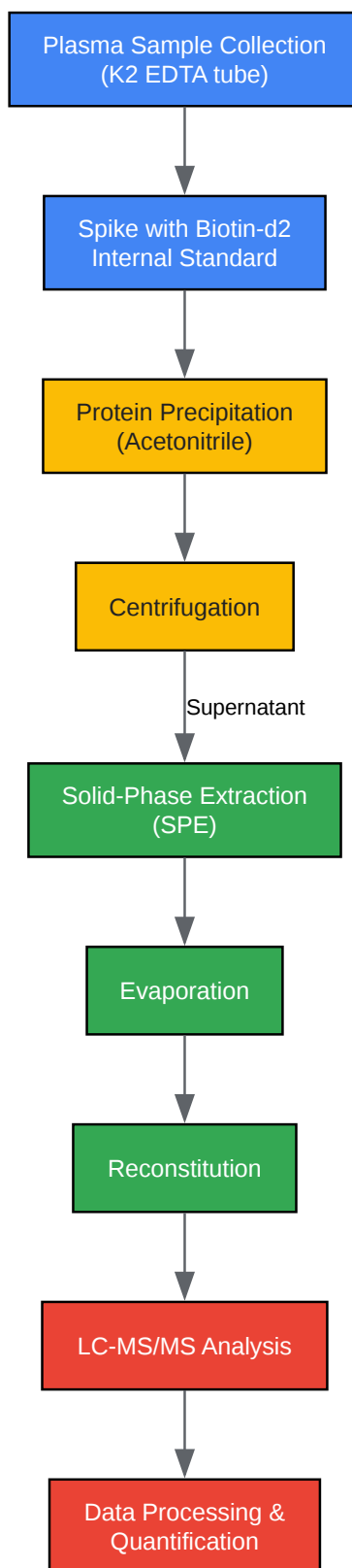


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Caption: General mechanism of biotin-dependent carboxylation reactions.

## Experimental Workflow for Biotin-d2 Analysis in Plasma

The overall workflow from sample collection to data analysis is depicted below.



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Caption: Sample preparation and analysis workflow for **Biotin-d2** in plasma.

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